![molecular formula C22H14ClN3O6 B4191035 N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4191035.png)
N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide
Vue d'ensemble
Description
N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound is a kinase inhibitor that targets the Bruton's tyrosine kinase (BTK) and has shown promising results in preclinical studies.
Mécanisme D'action
N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. By inhibiting BTK, N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide has been well-tolerated and has shown minimal toxicity. N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide has also been shown to have a selective effect on cancer cells, with minimal impact on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide for lab experiments include its potent anti-tumor activity, selectivity for cancer cells, and favorable pharmacokinetic profile. However, one limitation of N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.
Orientations Futures
There are several future directions for the development of N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide as a therapeutic agent. One direction is to further investigate the safety and efficacy of N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide in clinical trials. Another direction is to explore the potential of N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide in combination with other drugs, particularly those that target other components of the B-cell receptor signaling pathway. Additionally, further research is needed to understand the mechanisms of resistance to N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide and to develop strategies to overcome this resistance.
Applications De Recherche Scientifique
N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other drugs. N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide has also been shown to be effective in overcoming drug resistance in cancer cells.
Propriétés
IUPAC Name |
N-[3-chloro-4-(furan-2-carbonylamino)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O6/c23-16-12-14(6-7-17(16)25-21(27)19-5-2-10-31-19)24-22(28)20-9-8-18(32-20)13-3-1-4-15(11-13)26(29)30/h1-12H,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHHYXVJQRSGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-chloro-4-[(furan-2-ylcarbonyl)amino]phenyl}-5-(3-nitrophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4190953.png)
![N-(2-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4190964.png)
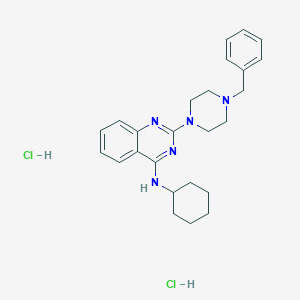
![1-(2,6-dichlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4190979.png)
![3-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B4190990.png)
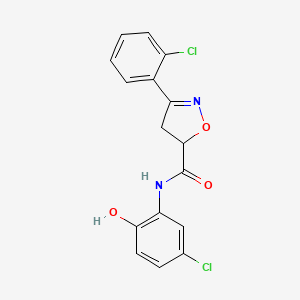
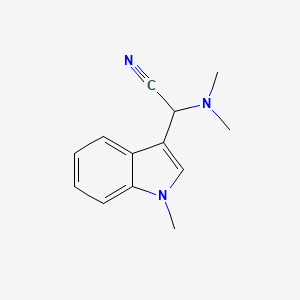
![2-[(4-methylbenzyl)thio]-6-nitro-1H-benzimidazole](/img/structure/B4191034.png)
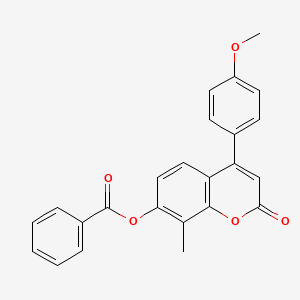
![1-butyryl-N-[4-(dimethylamino)benzyl]-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4191038.png)
![3-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4191045.png)
![2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4191046.png)
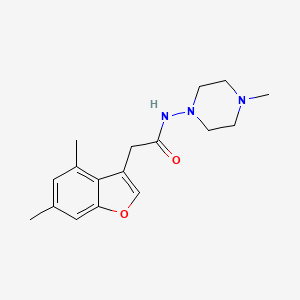
![N-(3-acetylphenyl)-N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4191049.png)